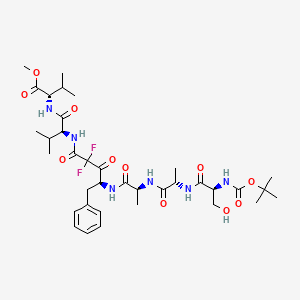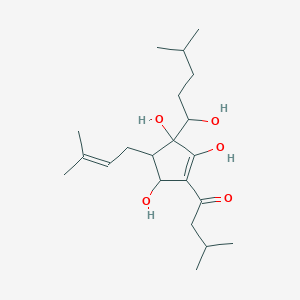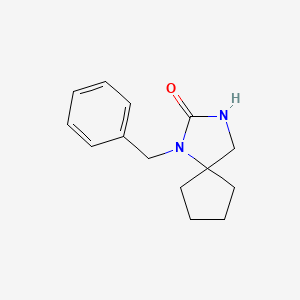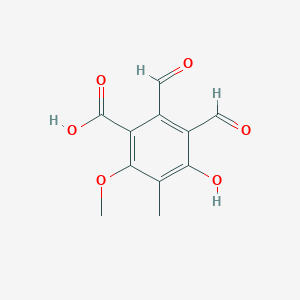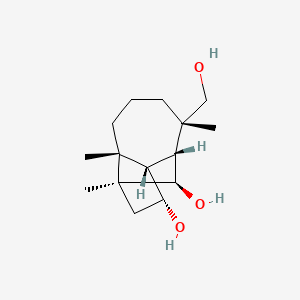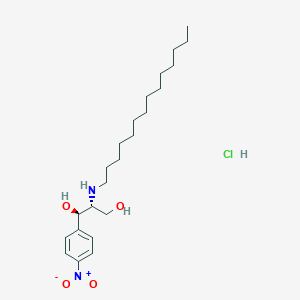
(2S,3R,4R,5S,6R)-5-Fluoro-6-(hydroxymethyl)-2-((4-((4-methoxyphenyl)methyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)oxy)tetrahydropyran-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R,4R,5S,6R)-5-Fluoro-6-(hydroxymethyl)-2-((4-((4-methoxyphenyl)methyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)oxy)tetrahydropyran-3,4-diol is a complex organic compound that features a tetrahydropyran ring, a pyrazole moiety, and several functional groups including fluorine, hydroxymethyl, methoxyphenyl, and trifluoromethyl
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5S,6R)-5-Fluoro-6-(hydroxymethyl)-2-((4-((4-methoxyphenyl)methyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)oxy)tetrahydropyran-3,4-diol typically involves multiple steps, including the formation of the tetrahydropyran ring, introduction of the pyrazole moiety, and functionalization with fluorine, hydroxymethyl, methoxyphenyl, and trifluoromethyl groups. Each step requires specific reagents and conditions, such as catalysts, solvents, temperature control, and purification techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification methods.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R,4R,5S,6R)-5-Fluoro-6-(hydroxymethyl)-2-((4-((4-methoxyphenyl)methyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)oxy)tetrahydropyran-3,4-diol can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxylic acids.
Reduction: Reduction of the pyrazole moiety.
Substitution: Halogen exchange reactions involving the fluorine or trifluoromethyl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid derivative, while substitution reactions could introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, (2S,3R,4R,5S,6R)-5-Fluoro-6-(hydroxymethyl)-2-((4-((4-methoxyphenyl)methyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)oxy)tetrahydropyran-3,4-diol could be explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antiviral activities.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (2S,3R,4R,5S,6R)-5-Fluoro-6-(hydroxymethyl)-2-((4-((4-methoxyphenyl)methyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)oxy)tetrahydropyran-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other tetrahydropyran derivatives, pyrazole-containing molecules, and fluorinated organic compounds. Examples include:
- (2S,3R,4R,5S,6R)-5-Fluoro-6-(hydroxymethyl)-2-((4-((4-methoxyphenyl)methyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)oxy)tetrahydropyran-3,4-diol
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Propiedades
Número CAS |
702638-25-3 |
|---|---|
Fórmula molecular |
C18H20F4N2O6 |
Peso molecular |
436.4 g/mol |
Nombre IUPAC |
(2S,3R,4R,5S,6R)-5-fluoro-6-(hydroxymethyl)-2-[[4-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]oxane-3,4-diol |
InChI |
InChI=1S/C18H20F4N2O6/c1-28-9-4-2-8(3-5-9)6-10-15(18(20,21)22)23-24-16(10)30-17-14(27)13(26)12(19)11(7-25)29-17/h2-5,11-14,17,25-27H,6-7H2,1H3,(H,23,24)/t11-,12-,13+,14-,17+/m1/s1 |
Clave InChI |
IBAUCRODUSTJQW-MPZWGZMNSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)CC2=C(NN=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)F)O)O)C(F)(F)F |
SMILES canónico |
COC1=CC=C(C=C1)CC2=C(NN=C2OC3C(C(C(C(O3)CO)F)O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[2-[2-[2-(dimethylamino)ethyl-methylamino]ethyl-methylamino]ethyl]-N,N,N'-trimethylethane-1,2-diamine;ethane-1,2-diol;formic acid](/img/structure/B12774140.png)


